1-(5,6,7,8-Tetrahydrocinnolin-3-yl)-1H-imidazole-4-carboxylic acid
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Overview
Description
1-(5,6,7,8-Tetrahydrocinnolin-3-yl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound that contains both imidazole and cinnoline moieties
Preparation Methods
The synthesis of 1-(5,6,7,8-Tetrahydrocinnolin-3-yl)-1H-imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5,6,7,8-tetrahydrocinnoline with imidazole-4-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture under reflux with a solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
1-(5,6,7,8-Tetrahydrocinnolin-3-yl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming various condensation products.
Scientific Research Applications
1-(5,6,7,8-Tetrahydrocinnolin-3-yl)-1H-imidazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(5,6,7,8-Tetrahydrocinnolin-3-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. For example, it could inhibit kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
1-(5,6,7,8-Tetrahydrocinnolin-3-yl)-1H-imidazole-4-carboxylic acid can be compared with other similar compounds such as:
1-(6-Methyl-5,6,7,8-tetrahydrocinnolin-3-yl)-pyrrolidin-3-ylamine: This compound also contains a tetrahydrocinnoline moiety but differs in its additional pyrrolidine ring, which may confer different biological activities.
Pyrrolopyrazine derivatives: These compounds share a similar heterocyclic structure and are known for their diverse biological activities, including antimicrobial and kinase inhibitory properties.
Properties
Molecular Formula |
C12H12N4O2 |
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Molecular Weight |
244.25 g/mol |
IUPAC Name |
1-(5,6,7,8-tetrahydrocinnolin-3-yl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C12H12N4O2/c17-12(18)10-6-16(7-13-10)11-5-8-3-1-2-4-9(8)14-15-11/h5-7H,1-4H2,(H,17,18) |
InChI Key |
OJHBPWCQYYZQAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3C=C(N=C3)C(=O)O |
Origin of Product |
United States |
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